molecular formula C8H9NO2S B11783787 2-(2-Cyclopropylthiazol-5-yl)acetic acid

2-(2-Cyclopropylthiazol-5-yl)acetic acid

Cat. No.: B11783787
M. Wt: 183.23 g/mol
InChI Key: VWGUCFGUDUEDKR-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylthiazol-5-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylthiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with thioamide derivatives under acidic conditions to form the thiazole ring, followed by carboxylation to introduce the acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and carboxylation processes .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclopropylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the acetic acid moiety.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Cyclopropylthiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance binding affinity and specificity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Uniqueness: 2-(2-Cyclopropylthiazol-5-yl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and specificity .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(2-cyclopropyl-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C8H9NO2S/c10-7(11)3-6-4-9-8(12-6)5-1-2-5/h4-5H,1-3H2,(H,10,11)

InChI Key

VWGUCFGUDUEDKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)CC(=O)O

Origin of Product

United States

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